molecular formula C17H25ClN2O2 B11350184 2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

Cat. No.: B11350184
M. Wt: 324.8 g/mol
InChI Key: FGHSFWSSSPTHPM-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a dimethylamino group, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide typically involves multiple steps. One common route starts with the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with N-{[1-(dimethylamino)cyclohexyl]methyl}amine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: Another chlorophenoxy derivative with herbicidal properties.

    2-(2-chlorophenoxy)acetic acid: A simpler analog used in plant growth regulation.

Uniqueness

2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C17H25ClN2O2/c1-20(2)17(10-6-3-7-11-17)13-19-16(21)12-22-15-9-5-4-8-14(15)18/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,19,21)

InChI Key

FGHSFWSSSPTHPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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